

2-Iodopyridin-3-ol: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Iodopyridin-3-ol**

Cat. No.: **B189409**

[Get Quote](#)

Introduction

2-Iodopyridin-3-ol is a valuable heterocyclic building block in organic synthesis, prized for its versatile reactivity. Its structure, featuring a pyridine ring substituted with both an iodine atom and a hydroxyl group, allows for a range of chemical transformations. The iodine at the 2-position serves as a reactive site for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxyl group at the 3-position can be engaged in etherification or esterification reactions, or it can influence the electronic properties of the pyridine ring. This unique combination of functional groups makes **2-iodopyridin-3-ol** a key intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials.^[1] The inherent antimicrobial and antifungal properties of this compound also make it a lead for drug discovery efforts.^[1]

Application Notes

2-Iodopyridin-3-ol is a versatile reagent for the synthesis of substituted pyridines and fused heterocyclic systems. The reactivity of the C-I bond allows for the introduction of various substituents at the 2-position of the pyridine ring through well-established palladium-catalyzed cross-coupling reactions. The adjacent hydroxyl group can modulate the reactivity of the C-I bond and can be used for further functionalization.

Key Applications:

- Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between **2-iodopyridin-3-ol** and a boronic acid or ester. This is a powerful method for the synthesis of 2-aryl- or 2-vinyl-pyridin-3-ols, which are common scaffolds in medicinal chemistry.
- Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of **2-iodopyridin-3-ol** with terminal alkynes to produce 2-alkynyl-pyridin-3-ols. These products can serve as precursors for more complex heterocyclic systems.
- Buchwald-Hartwig Amination: This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between **2-iodopyridin-3-ol** and a primary or secondary amine. This is a direct route to 2-amino-pyridin-3-ol derivatives, which are important intermediates in drug discovery.
- Mitsunobu Reaction: The hydroxyl group of **2-iodopyridin-3-ol** can be utilized in Mitsunobu reactions to form ethers, esters, and other functional groups via an SN2 displacement. This reaction proceeds with inversion of stereochemistry if the alcohol is chiral.
- Synthesis of Fused Heterocycles: **2-Iodopyridin-3-ol** is a key starting material for the synthesis of furo[3,2-b]pyridine derivatives. These fused heterocyclic systems are of interest due to their potential biological activities.

Experimental Protocols

The following protocols are representative methods for the application of **2-iodopyridin-3-ol** in various cross-coupling and substitution reactions.

Protocol 1: Suzuki-Miyaura Coupling of **2-Iodopyridin-3-ol** with Phenylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of **2-iodopyridin-3-ol** with phenylboronic acid to synthesize 2-phenylpyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**

- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane (anhydrous)
- Water (degassed)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To an oven-dried round-bottom flask, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridin-3-ol.

Protocol 2: Sonogashira Coupling of 2-Iodopyridin-3-ol with Phenylacetylene

This protocol outlines a general method for the Sonogashira coupling of **2-iodopyridin-3-ol** with phenylacetylene to yield 2-(phenylethynyl)pyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**
- Phenylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{PdCl}_2(\text{PPh}_3)_2$)
- Copper(I) iodide (CuI)
- Triethylamine (Et_3N)
- N,N-Dimethylformamide (DMF, anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a flame-dried Schlenk flask, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
- Evacuate and backfill the flask with nitrogen or argon three times.
- Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv) via syringe.
- Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution.

- Heat the reaction mixture to 60 °C and stir for 4-8 hours, monitoring the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain 2-(phenylethynyl)pyridin-3-ol.

Protocol 3: Buchwald-Hartwig Amination of 2-Iodopyridin-3-ol with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of **2-iodopyridin-3-ol** with aniline to synthesize 2-(phenylamino)pyridin-3-ol.

Materials:

- **2-Iodopyridin-3-ol**
- Aniline
- Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dbu)_3$)
- Xantphos
- Sodium tert-butoxide ($NaOtBu$)
- Toluene (anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a dry Schlenk tube.
- Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%) and Xantphos (0.03 mmol, 3 mol%).
- Add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv).
- Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by aniline (1.2 mmol, 1.2 equiv) via syringe.
- Heat the reaction mixture to 110 °C and stir for 12-24 hours.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
- Extract the mixture with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(phenylamino)pyridin-3-ol.

Protocol 4: Mitsunobu Reaction of **2-iodopyridin-3-ol** with Phenol

This protocol describes a general method for the etherification of **2-iodopyridin-3-ol** with phenol using Mitsunobu conditions to produce 2-iodo-3-phenoxy pyridine.

Materials:

- **2-iodopyridin-3-ol**
- Phenol

- Triphenylphosphine (PPh_3)
- Diisopropyl azodicarboxylate (DIAD)
- Tetrahydrofuran (THF, anhydrous)
- Nitrogen or Argon gas
- Standard laboratory glassware and magnetic stirrer

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add **2-iodopyridin-3-ol** (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), and triphenylphosphine (1.5 mmol, 1.5 equiv).
- Add anhydrous THF (10 mL) and stir the mixture at 0 °C.
- Slowly add diisopropyl azodicarboxylate (1.5 mmol, 1.5 equiv) dropwise to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by TLC.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue directly by column chromatography on silica gel to afford 2-iodo-3-phenoxy pyridine.

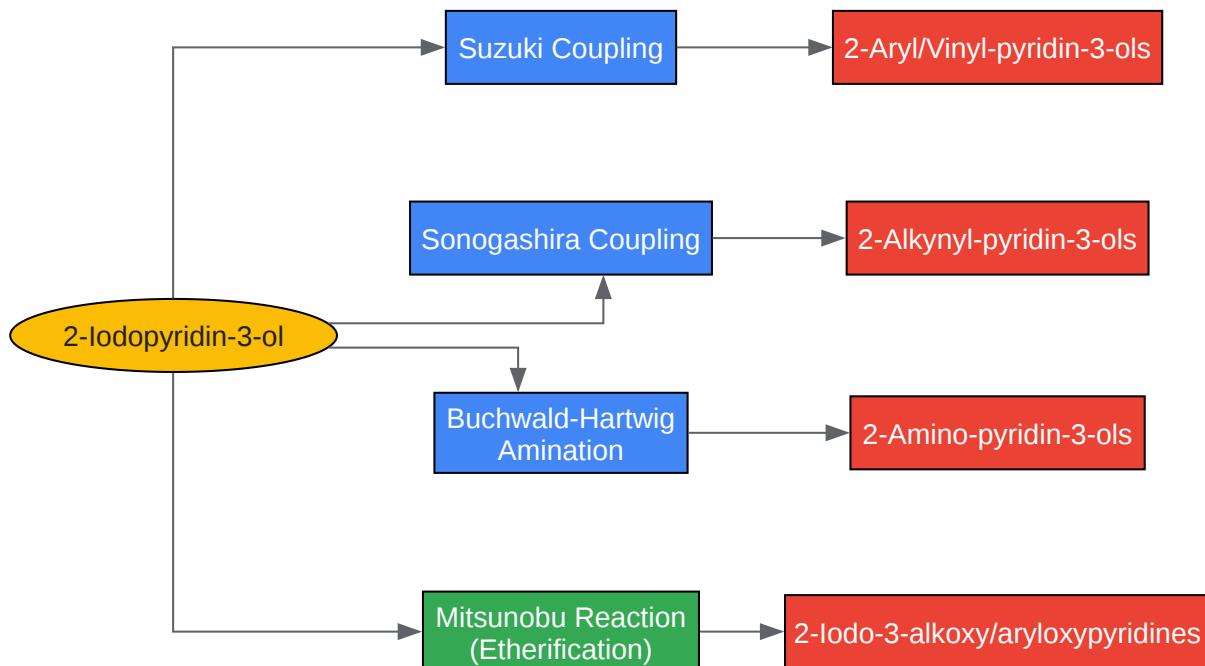
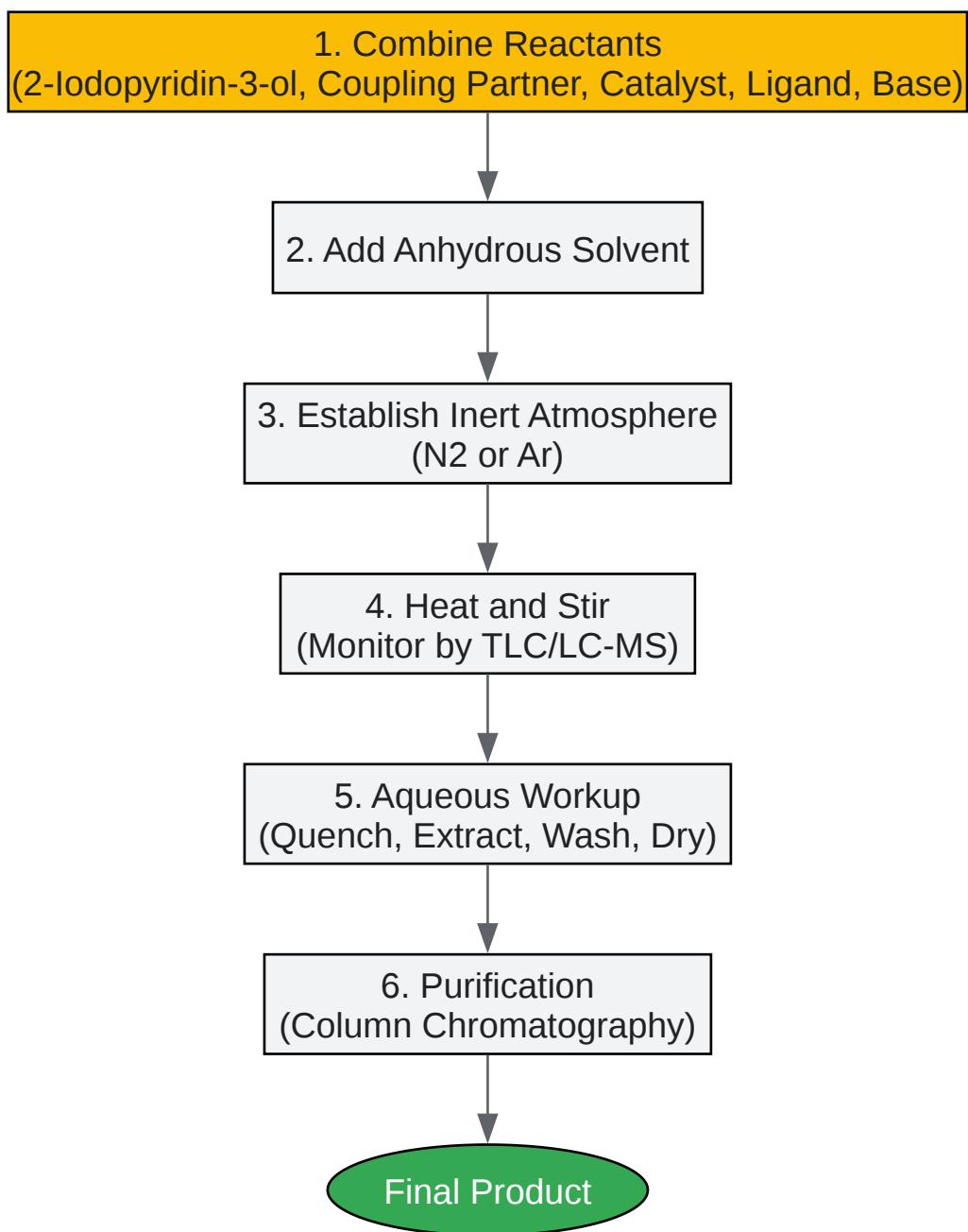

Data Presentation

Table 1: Representative Yields for Cross-Coupling Reactions of **2-Iodopyridin-3-ol**

Reaction Type	Coupling Partner	Product	Typical Yield (%)
Suzuki-Miyaura	Phenylboronic acid	2-Phenylpyridin-3-ol	70-90
Sonogashira	Phenylacetylene	2-(Phenylethynyl)pyridin-3-ol	65-85
Buchwald-Hartwig	Aniline	2-(Phenylamino)pyridin-3-ol	60-80


Note: Yields are representative and can vary depending on the specific substrates and reaction conditions used.

Visualizations

[Click to download full resolution via product page](#)

Caption: Synthetic pathways from **2-iodopyridin-3-ol**.

[Click to download full resolution via product page](#)

Caption: General workflow for cross-coupling reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [2-Iodopyridin-3-ol: A Versatile Building Block for Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189409#2-iodopyridin-3-ol-as-a-building-block-in-organic-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com